N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
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Overview
Description
N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide: is a complex organic compound that features a combination of sulfonamide, oxadiazole, and tetrahydronaphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the corresponding amine with a sulfonyl chloride in the presence of a base.
Coupling with Tetrahydronaphthalene: The final step involves coupling the oxadiazole-sulfonamide intermediate with a tetrahydronaphthalene derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydronaphthalene moiety.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group.
Substitution: Various substitution reactions can occur, especially on the phenyl ring and the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydronaphthalene moiety can lead to the formation of naphthoquinones, while reduction of the oxadiazole ring can yield amines.
Scientific Research Applications
N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide: has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s properties can be utilized in the development of new materials with specific electronic or optical characteristics.
Biological Studies: It can be used as a probe to study various biological processes, given its potential interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the oxadiazole ring can participate in π-π interactions. The tetrahydronaphthalene moiety can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(N,N-dimethylsulfamoyl)phenyl)acetamide
- N-(4-(N,N-dimethylsulfamoyl)phenyl)benzamide
- N-(4-(N,N-dimethylsulfamoyl)phenyl)propionamide
Uniqueness
What sets N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide apart is its combination of structural features that confer unique chemical and biological properties. The presence of the oxadiazole ring, in particular, can enhance its stability and reactivity compared to other sulfonamide derivatives.
Properties
CAS No. |
1170955-55-1 |
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Molecular Formula |
C21H22N4O4S |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-[5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
InChI |
InChI=1S/C21H22N4O4S/c1-25(2)30(27,28)18-11-9-15(10-12-18)20-23-24-21(29-20)22-19(26)17-8-7-14-5-3-4-6-16(14)13-17/h7-13H,3-6H2,1-2H3,(H,22,24,26) |
InChI Key |
YPFSUBONFNPPEW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(CCCC4)C=C3 |
Origin of Product |
United States |
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